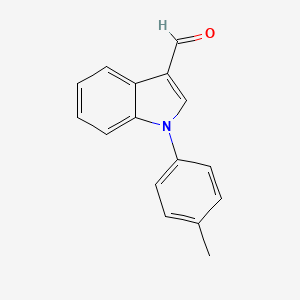

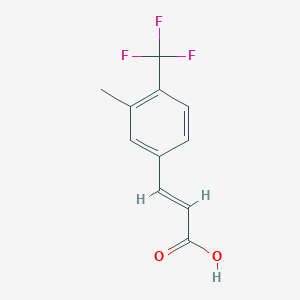

1-(4-methylphenyl)-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the class of compounds it belongs to and its uses .

Synthesis Analysis

This involves a detailed description of how the compound is synthesized. It includes the starting materials, the reaction conditions, and the yield. It may also include a discussion of any side reactions that may occur .Molecular Structure Analysis

This involves a detailed description of the compound’s molecular structure. It may include information about its bond lengths and angles, its stereochemistry, and any interesting structural features .Chemical Reactions Analysis

This involves a description of the chemical reactions that the compound undergoes. It includes the reactants, the products, and the reaction conditions. It may also include a discussion of the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves a description of the compound’s physical and chemical properties. It may include information about its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthetic Versatility in Organic Chemistry

1-(4-methylphenyl)-1H-indole-3-carbaldehyde: is a compound that can be utilized in various synthetic pathways due to its reactive aldehyde group. It can undergo Claisen–Schmidt condensation reactions to form novel compounds with potential pharmacological properties . This reactivity can be harnessed to create a diverse array of derivatives for further research and development in medicinal chemistry.

Development of Chiral Catalysts

The compound’s structure allows for the possibility of creating chiral polymeric Mn(III) salen complexes . These complexes can be used for the oxidative kinetic resolution of racemic secondary alcohols, which is a critical step in producing enantiomerically pure substances for pharmaceutical applications .

Essential Oil Component Analysis

Derivatives of 1-(4-methylphenyl)-1H-indole-3-carbaldehyde may serve as components of essential oils from certain plants in the ginger family. The analysis of these components can lead to the discovery of new fragrances and flavors, as well as potential therapeutic agents .

Flavoring Agent Research

The compound’s derivatives can also be used as flavoring agents. Research in this field can lead to the development of new flavors for the food and beverage industry, enhancing consumer products with novel taste profiles .

Wirkmechanismus

Target of Action

It is structurally similar to other compounds that have been found to interact with theSteroid hormone receptor ERR1 . This receptor plays a crucial role in energy homeostasis and metabolic processes.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target receptor, leading to changes in the receptor’s activity and subsequent alterations in cellular signaling pathways .

Biochemical Pathways

Given its potential interaction with the steroid hormone receptor err1, it may influence pathways related to energy metabolism and homeostasis .

Result of Action

If it does interact with the steroid hormone receptor err1, it could potentially influence energy metabolism and homeostasis at the cellular level .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-6-8-14(9-7-12)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXNIXCXKKSTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylphenyl)-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)

![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)

![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)

![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)

![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)

![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)

![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)

![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1383172.png)

![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)